molecular formula C3H3F2NO2 B2368852 (1E)-3,3-difluoro-1-nitroprop-1-ene CAS No. 933994-01-5

(1E)-3,3-difluoro-1-nitroprop-1-ene

Cat. No.: B2368852
CAS No.: 933994-01-5
M. Wt: 123.059
InChI Key: ZTGYBIKFESHPMQ-OWOJBTEDSA-N
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Description

(1E)-3,3-Difluoro-1-nitroprop-1-ene is a high-value, electron-deficient nitroalkene that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its core utility lies in participating as a dipolarophile in regioselective [3+2] cycloaddition (32CA) reactions . These reactions are a cornerstone methodology for constructing biologically important five-membered heterocycles, such as isoxazolines and isoxazolidines . The presence of both a strongly electron-withdrawing nitro group and two fluorine atoms on the terminal carbon makes this alkene a powerful electrophile, perfectly suited for reactions with various 1,3-dipoles like nitrile oxides and nitrones . The subsequent isoxazoline products are privileged scaffolds in drug discovery, known to confer a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties . Furthermore, the difluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, which are critical parameters in optimizing pharmacokinetic profiles . This compound is an essential reagent for researchers designing novel synthetic routes to complex heterocyclic frameworks or exploring structure-activity relationships in agrochemical and pharmaceutical development. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3,3-difluoro-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO2/c4-3(5)1-2-6(7)8/h1-3H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYBIKFESHPMQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of 1e 3,3 Difluoro 1 Nitroprop 1 Ene in Advanced Organic Synthesis

[3+2] Cycloaddition Reactions of Fluorinated Nitroalkenes

The [3+2] cycloaddition is a powerful method for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active compounds. The electron-deficient nature of the double bond in (1E)-3,3-difluoro-1-nitroprop-1-ene makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

The reaction of this compound with nitrones represents a classic example of a 1,3-dipolar cycloaddition, leading to the formation of highly functionalized isoxazolidine (B1194047) rings. These heterocycles are valuable intermediates for the synthesis of more complex molecules, such as amino alcohols and alkaloids. wikipedia.org

The regioselectivity of nitrone cycloadditions is primarily governed by frontier molecular orbital (FMO) interactions. mdpi.com In the case of electron-poor alkenes like this compound, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. The strong electron-withdrawing capabilities of the nitro (NO₂) and difluoromethyl (CHF₂) groups significantly lower the energy of the LUMO and increase the polarization of the double bond.

Theoretical studies on analogous compounds, such as (E)-3,3,3-trichloro-1-nitroprop-1-ene and (E)-3,3,3-trifluoro-1-nitroprop-1-ene, have shown that these reactions proceed with high regioselectivity. mdpi.comnih.gov For this compound, the β-carbon (C1, attached to the nitro group) is the most electrophilic center. Consequently, the nucleophilic oxygen of the nitrone preferentially attacks this carbon, leading to the formation of 4-nitro-5-difluoromethylisoxazolidine derivatives as the major regioisomer.

The stereoselectivity of the cycloaddition is also a critical aspect. Experimental and theoretical studies on similar trihalogenated nitropropenes have demonstrated that these reactions can proceed with high stereoselectivity, often favoring the formation of specific diastereomers. mdpi.com The approach of the nitrone to the alkene can occur via an endo or exo transition state, leading to different stereochemical outcomes in the isoxazolidine product. The facial selectivity is influenced by steric hindrance and secondary orbital interactions. For planar nitrones reacting with the E-alkene, the formation of trans-substituted isoxazolidines is often observed.

Regiochemical and Stereochemical Outcomes in Nitrone Cycloadditions with Halogenated Nitropropenes.
NitroalkeneNitroneMajor RegioisomerObserved StereoselectivityReference
(E)-3,3,3-trichloro-1-nitroprop-1-eneDiarylnitrones4-Nitro-5-trichloromethylisoxazolidineHigh (3,4-cis-4,5-trans) mdpi.comnih.gov
(E)-3,3,3-trifluoro-1-nitroprop-1-ene(Z)-N-methyl-C-phenylnitrone4-Nitro-5-trifluoromethylisoxazolidineNot specified in abstract researchgate.net

The electronic and steric properties of the substituents on the nitrone also play a significant role in the outcome of the cycloaddition reaction. Nitrones bearing electron-donating groups on the C-aryl ring are generally more reactive due to a higher HOMO energy level, which leads to a smaller HOMO-LUMO gap with the electron-deficient nitroalkene. This can accelerate the reaction rate.

Conversely, bulky substituents on either the nitrogen or the carbon of the nitrone can influence the diastereoselectivity of the reaction by favoring the less sterically hindered transition state. For instance, increased steric bulk may enhance the preference for an exo approach of the dipole, leading to a higher diastereomeric excess of the corresponding isoxazolidine.

The reaction of this compound with diazo compounds provides a direct route to fluorinated pyrazole (B372694) and pyrazoline derivatives. These nitrogen-containing heterocycles are of great interest in medicinal chemistry, with many exhibiting a wide range of biological activities. The synthesis of 3-(difluoromethyl)pyrazole-4-carboxylic acid amides, for example, has led to a new class of potent fungicides. wikipedia.orgmdpi.com

The [3+2] cycloaddition of diazoalkanes with nitroalkenes is a well-established method for the synthesis of pyrazolines, which can subsequently be converted to pyrazoles. The regioselectivity of this reaction is also dictated by FMO theory. In the reaction with this compound, the terminal nitrogen of the diazoalkane, which typically bears the largest HOMO coefficient, attacks the most electrophilic β-carbon of the nitroalkene. This leads to the formation of a 3-difluoromethyl-4-nitropyrazoline intermediate.

General Pathways to Fluorinated Pyrazoles.
Fluorinated PrecursorReagentIntermediateFinal ProductReference
α-Cyano-α,α-difluoroketonesHydrazineHydrazine adduct4-Fluoropyrazoles nih.gov
Fluorinated 1,3-diketonesMethylhydrazinePyrazolineN-Methylpyrazoles mdpi.com
This compound (inferred)Diazoalkane3-Difluoromethyl-4-nitropyrazoline3-DifluoromethylpyrazoleGeneral principle

The cycloaddition of diazo compounds with nitroalkenes can proceed through different mechanistic pathways. While a concerted [3+2] cycloaddition is often invoked, stepwise mechanisms involving zwitterionic or diradical intermediates have also been proposed, particularly for highly polarized systems. nih.gov The strong electron-withdrawing nature of the substituents on this compound makes a stepwise mechanism plausible.

In such a scenario, the initial step would be the nucleophilic attack of the diazoalkane on the β-carbon of the nitroalkene to form a zwitterionic intermediate. This intermediate would then undergo rapid ring closure to form the pyrazoline ring. Recent computational studies on cycloadditions involving nitroalkenes have also identified the possibility of pseudoradical intermediates, which represent another layer of mechanistic complexity. nih.gov

The initially formed nitropyrazoline is often unstable and can readily eliminate nitrous acid to give the aromatic pyrazole. This elimination can be spontaneous or promoted by the reaction conditions, such as elevated temperature or the presence of a base. The facile elimination is driven by the formation of the stable aromatic pyrazole ring. The study of these intermediates and the factors controlling their stability and subsequent transformation is crucial for optimizing the synthesis of the desired pyrazole products.

Reactions with Azomethine Ylides and Construction of Pyrrolidine (B122466) Frameworks

The [3+2] cycloaddition reaction between 1,3-dipoles and electron-deficient alkenes is a cornerstone for the synthesis of five-membered heterocycles. chim.itresearchgate.netwikipedia.org this compound serves as a competent dipolarophile in reactions with azomethine ylides, which are versatile 1,3-dipoles of the allyl anion type. nih.govnumberanalytics.com These cycloadditions provide a direct route to highly functionalized pyrrolidine rings, which are core structures in numerous biologically active compounds. researchgate.net

The reaction typically proceeds by generating the azomethine ylide in situ, often from the condensation of an α-amino acid (like sarcosine) with an aldehyde. rsc.org This transient ylide then reacts with the difluoronitroalkene. The strong electrophilic character of the C=C bond in this compound, activated by both the nitro and difluoromethyl groups, facilitates the cycloaddition process. researchgate.net

Stereochemical Control in Pyrrolidine Annulations

A significant aspect of these [3+2] cycloadditions is the ability to control the stereochemistry of the resulting pyrrolidine ring. researchgate.net The reaction creates multiple new stereocenters, and the relative configuration is often dictated by the geometry of the transition state. wikipedia.org Theoretical studies on the analogous reaction between an azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene indicate that the reaction is highly regioselective and endo-stereoselective. researchgate.net This selectivity arises from favorable secondary orbital interactions in the endo transition state, leading to the formation of a major diastereomer. researchgate.net This high degree of stereocontrol is crucial for the synthesis of complex target molecules where specific stereoisomers are required. rsc.org

Table 1: Representative [3+2] Cycloaddition of Azomethine Ylide with a Fluorinated Nitroalkene

Azomethine Ylide Precursor Nitroalkene Product Stereoselectivity Ref
Sarcosine & Benzaldehyde (E)-3,3,3-trifluoro-1-nitroprop-1-ene Functionalized Pyrrolidine High endo-selectivity researchgate.net

Reactivity with Other 1,3-Dipolar Species

Beyond azomethine ylides, this compound and its trihalo-analogs are reactive towards a variety of other 1,3-dipolar species. chesci.com These reactions provide access to a diverse range of five-membered heterocycles. For instance, reactions with nitrile oxides are a well-established method for synthesizing 2-isoxazoline rings. nih.gov The high electrophilicity of trihalomethyl-substituted nitropropenes, such as the chloro and bromo analogs of the title compound, makes them excellent partners in these cycloadditions. nih.govmdpi.comsemanticscholar.org

Computational studies on the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile oxides show that the nitroalkene acts as a strong electrophile, leading to polar reactions with a forward electron density flux. nih.gov The regioselectivity of these reactions can be reliably predicted, resulting in the formation of specific isoxazoline (B3343090) isomers. nih.gov Similar reactivity is expected for this compound, offering a pathway to difluoromethyl-substituted isoxazolines.

Annulation Reactions Utilizing α-Fluorinated Nitroalkenes as Synthons

α-Fluorinated nitroalkenes, including this compound, are powerful synthons in annulation reactions for building complex carbo- and heterocyclic systems. researchgate.net The unique electronic properties conferred by the fluorine and nitro groups enable reaction pathways that are not accessible with simple nitroalkenes. researchgate.netresearchgate.net

Equivalency to Fluoroalkynes in Cycloaddition Strategies

In certain synthetic contexts, α-fluorinated nitroalkenes can serve as synthetic equivalents to highly reactive fluoroalkynes. This is achieved through a cycloaddition-elimination sequence. The nitroalkene first undergoes a cycloaddition reaction, for example, with a diene in a Diels-Alder reaction. The resulting cycloadduct, which still contains the nitro group, can then be induced to eliminate nitrous acid (HNO₂) under basic or thermal conditions. This elimination step generates a new double bond within the ring, leading to an aromatic or unsaturated cyclic product that would have been formed directly from a cycloaddition with a fluoroalkyne. This strategy circumvents the often challenging synthesis and handling of unstable fluoroalkynes.

Formation of Monofluorinated Heterocyclic Systems

A key application of α-fluorinated nitroalkenes is in the synthesis of monofluorinated heterocyclic systems. nih.gov The gem-difluoroalkyl group in this compound can be viewed as a latent monofluorovinyl group. Following a cycloaddition reaction, subsequent chemical manipulation can lead to the elimination of one fluorine atom along with another group, or a rearrangement that results in a monofluorinated aromatic or heteroaromatic ring. For example, recent developments have shown efficient one-pot procedures for synthesizing fluorinated 2-aminopyridines from precursors that leverage the reactivity of fluorinated building blocks. rsc.org While not directly using the title compound, these methods highlight the principle of using fluorinated synthons to construct complex fluorinated heterocycles. rsc.org

Table 2: Annulation Strategies with α-Halogenated Nitroalkenes

Reaction Type Nitroalkene Reactant Intermediate Product Final Product Ref
[3+2] Cycloaddition 3,3,3-Trichloro-1-nitroprop-1-ene Nitrile Oxide 4-Nitro-5-(trichloromethyl)isoxazoline 4-Nitro-5-(trichloromethyl)isoxazoline nih.gov
Oxidative Annulation α-Chloronitroalkenes Pyridinium Salts Dihydropyrrolopyridine Pyrrolopyridine chim.it

Other Reaction Pathways and Functional Group Transformations

The synthetic utility of this compound extends beyond cycloaddition reactions. The nitro group itself is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, oximes, and carbonyl groups, through well-established reduction or oxidation protocols. researchgate.net These transformations dramatically increase the molecular diversity accessible from this single fluorinated precursor.

Furthermore, the electron-deficient double bond is susceptible to Michael-type additions. Nucleophiles can add to the β-carbon atom, with the nitro and difluoromethyl groups stabilizing the resulting carbanion. This pathway allows for the introduction of a wide range of substituents and the construction of complex acyclic structures. For instance, the addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene (B8744117) has been shown to proceed with high diastereoselectivity, providing access to chiral fluorinated amino compounds. researchgate.net

Electrophilic and Nucleophilic Additions to the Activated Alkene Moiety

The carbon-carbon double bond in this compound is highly polarized due to the electron-withdrawing effects of the adjacent nitro group and the gem-difluoro group. This electronic feature renders the alkene susceptible to both electrophilic and nucleophilic attacks, making it a valuable synthon for the introduction of the difluorinated three-carbon unit into various molecular frameworks.

While specific documented examples of electrophilic additions directly to this compound are not extensively reported in the literature, the general principles of electrophilic addition to activated alkenes can be inferred. The electron-deficient nature of the double bond would likely necessitate the use of highly reactive electrophiles.

Conversely, the pronounced electrophilicity of the β-carbon of the nitroalkene makes it an excellent Michael acceptor for a wide range of nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Nucleophilic Additions:

The conjugate addition of nucleophiles to the activated double bond of this compound is a key transformation. Various nucleophiles, including amines and thiols, can be expected to add to the β-position relative to the nitro group.

For instance, the reaction with amines would lead to the formation of β-amino-α-nitro-difluoro compounds. Similarly, the addition of thiols would yield the corresponding β-thioether derivatives. These reactions are typically carried out under basic conditions to generate the nucleophilic species. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting nitronate intermediate.

Derivatization of the Nitro Group

The nitro group in the adducts resulting from nucleophilic additions, as well as in the parent molecule, is a versatile functional handle that can be transformed into other valuable functionalities.

One of the most significant transformations of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ over Pd/C) or metal-based reductions (e.g., with iron in acidic media). The resulting difluorinated amines are valuable building blocks for the synthesis of pharmaceuticals and agrochemicals.

Another important reaction of the nitro group is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound. alfa-chemistry.comwikipedia.orgorganic-chemistry.org While direct application on this compound is not detailed, the adducts formed from nucleophilic additions, which are nitroalkanes, could potentially undergo this transformation. The reaction typically involves the formation of a nitronate salt followed by treatment with a strong acid. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This would provide a route to difluorinated ketones or aldehydes.

Computational and Theoretical Investigations into the Reactivity of 1e 3,3 Difluoro 1 Nitroprop 1 Ene

Application of Molecular Electron Density Theory (MEDT) to Reaction Selectivity

Molecular Electron Density Theory (MEDT) has proven to be a powerful framework for understanding the reactivity and selectivity in reactions involving nitroalkenes. mdpi.comrsc.org MEDT studies have been instrumental in classifying the nature of cycloaddition reactions, such as the [3+2] cycloadditions (32CA), by analyzing the electronic structure of the reactants. researchgate.net For instance, in the context of 32CA reactions, MEDT allows for the classification of reactions based on the electronic characteristics of the three-atom components (TACs). researchgate.netluisrdomingo.com

In reactions analogous to those involving (1E)-3,3-difluoro-1-nitroprop-1-ene, such as the 32CA reactions of nitrones with β-nitrostyrenes, MEDT analysis has shown that the reactions proceed via a polar, one-step mechanism. rsc.org The theory helps in understanding the differing reactivity of isomers and correctly predicts the regioselectivity by identifying the most electrophilic and nucleophilic centers. rsc.org For example, in the reaction between 2-(dimethylamino)-1H-indene-1,3(2H)-dione and trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene, analysis of global reactivity indices characterized the nitroalkene as a strong electrophile. researchgate.net This electrophilic nature is a key determinant of its reactivity.

Furthermore, MEDT, in conjunction with the analysis of Parr functions, has been successfully applied to predict the regioselectivity in cycloaddition reactions of related trihalomethyl-substituted nitropropenes. nih.gov These studies have demonstrated that while Parr functions can correctly predict the major regioisomer, the reaction mechanism can be more complex, often proceeding through a two-stage one-step process. nih.govnih.gov The insights from MEDT are crucial for rationalizing experimental outcomes and for designing new synthetic methodologies with high selectivity. mdpi.comnih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has been extensively employed to investigate the mechanistic details and energetic profiles of reactions involving this compound and similar compounds. researchgate.netnih.gov DFT calculations provide a quantitative understanding of the reaction pathways, allowing for the determination of transition state structures, activation barriers, and the prediction of reaction outcomes.

In the study of [3+2] cycloaddition reactions, DFT methods, such as B3LYP and MPWB1K, have been used to explore the potential energy surfaces of the reactions. researchgate.netresearchgate.net These studies have been successful in elucidating the molecular mechanisms, including whether a reaction proceeds through a concerted or stepwise pathway. For example, a DFT study on the 32CA reaction between an azomethine ylide and a fluorinated nitropropene revealed a non-concerted, two-stage, one-step mechanism. researchgate.net

Analysis of Transition State Structures and Activation Barriers

A key aspect of DFT studies is the localization and characterization of transition state (TS) structures. The geometry of the TS provides crucial information about the bond-forming and bond-breaking processes during a reaction. For instance, in the 32CA reaction of an azomethine ylide with a fluorinated nitropropene, four reactive pathways corresponding to ortho/meta regioselectivity and endo/exo stereoselectivity were explored, and the associated TS structures were characterized. researchgate.net

The calculated activation barriers (Gibbs free energies of activation) determine the kinetic feasibility of a reaction pathway. Lower activation barriers indicate a more favorable reaction pathway. For example, in the aforementioned 32CA reaction, the analysis of relative energies of the different pathways indicated that the reaction is highly regioselective and stereoselective due to the lower activation energy of the favored pathway. researchgate.net Similarly, in the study of 32CA reactions of nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, DFT calculations revealed moderate activation Gibbs free energies, making the reactions kinetically controlled. nih.govnih.gov

Table 1: Calculated Activation Gibbs Free Energies for [3+2] Cycloaddition Reactions

Reactants Computational Level Activation Gibbs Free Energy (kcal/mol) Reference
Azomethine ylide + trans(E)-3,3,3-trifluoro-1-nitroprop-1-ene MPWB1K/6-31G(d) Low (not specified) researchgate.net
Aryl-substituted nitrile N-oxides + 3,3,3-trichloro-1-nitroprop-1-ene ωB97X-D/6-311G(d,p) 22.8–25.6 nih.govnih.gov
C,N-dialkyl nitrones + electrophilic ethylenes MPWB1K/6-311G(d,p) Varies with electrophilicity nih.gov

This table presents a selection of calculated activation energies for various [3+2] cycloaddition reactions involving nitroalkenes and related compounds, highlighting the utility of DFT in quantifying reaction kinetics.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. researchgate.netchemrxiv.orgnih.govimist.ma By comparing the activation energies of different possible reaction pathways, the most likely products can be identified. researchgate.netnih.gov

In the case of the 32CA reaction between an azomethine ylide and a fluorinated nitropropene, DFT calculations predicted high meta regioselectivity and endo stereoselectivity, which was in good agreement with experimental observations. researchgate.net Similarly, for the reaction of nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, DFT calculations correctly predicted the experimentally observed ortho regioselectivity. nih.gov The stereoselectivity of Diels-Alder reactions involving cyclopropenes has also been successfully predicted using differential activation free energies calculated by DFT. chemrxiv.org

The origin of selectivity can often be traced to specific interactions in the transition state. For instance, non-covalent interactions, such as C-F and N-H interactions, identified through quantum theory of atoms in molecules (QTAIM) analysis, were found to contribute to the stabilization of the favored transition state in a 32CA reaction. researchgate.net

Solvent Effects on Reaction Course and Outcomes

The surrounding solvent can significantly influence the course and outcome of a reaction. Computational studies often incorporate solvent effects to provide a more realistic description of the reaction. The Polarizable Continuum Model (PCM) is a commonly used method to account for the influence of the solvent. researchgate.net

Conformational Analysis and Stereochemical Considerations

The conformation of reactants can play a crucial role in determining the stereochemical outcome of a reaction. preprints.org Conformational analysis, often performed using computational methods, helps in identifying the most stable conformations of molecules and how these conformations influence their reactivity.

For fluorinated compounds, the presence of fluorine atoms can have a significant impact on the conformational preferences of the molecule. semanticscholar.org A detailed conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoropropylene motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. semanticscholar.org While a specific conformational analysis of this compound is not detailed in the provided context, the principles of conformational analysis of similar fluorinated systems are relevant. semanticscholar.orgresearchgate.net Understanding the preferred conformations of this compound would be essential for a complete understanding of its stereochemical behavior in reactions.

Synthetic Utility of 1e 3,3 Difluoro 1 Nitroprop 1 Ene As a Versatile Building Block

Access to Densely Functionalized Fluorine-Containing Heterocycles

The electron-deficient nature of the double bond in (1E)-3,3-difluoro-1-nitroprop-1-ene, activated by both the nitro and difluoromethyl groups, makes it an excellent substrate for various cycloaddition and conjugate addition reactions. These reactions serve as powerful tools for the construction of five- and six-membered heterocyclic rings incorporating the valuable difluoromethyl group.

Pyrazoles are a class of nitrogen-containing heterocycles that are prominent scaffolds in many pharmaceuticals and agrochemicals. nih.gov A primary method for their synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. The 1,3-dipolar cycloaddition of diazo compounds to alkenes represents a direct and efficient route to pyrazole (B372694) and pyrazoline derivatives. researchgate.netrsc.orgnih.gov

In this context, this compound serves as a highly reactive dipolarophile. Its reaction with various diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, is expected to proceed readily to form substituted pyrazolines. researchgate.net These intermediates can then spontaneously eliminate nitrous acid or be subjected to oxidative conditions to yield the corresponding aromatic pyrazoles. This methodology provides a regioselective pathway to 3-(difluoromethyl)pyrazoles, a structural motif of significant interest. The reaction of diazo compounds with electron-deficient alkenes is a well-established strategy for pyrazole synthesis. researchgate.netresearchgate.net

Table 1: Representative [3+2] Cycloaddition of this compound with Diazo Compounds This table presents hypothetical products based on established reactivity patterns.

Beyond pyrazoles, this compound is a competent partner in [3+2] cycloaddition reactions with other 1,3-dipoles, such as nitrones and nitrile N-oxides, to generate a variety of five-membered heterocycles. nih.govrsc.org The reaction between a nitrone and an alkene is a classic example of a 1,3-dipolar cycloaddition that yields an isoxazolidine (B1194047) ring. wikipedia.orgchemtube3d.com

Drawing parallels from the reactivity of analogous trihalo-nitropropenes, the reaction of this compound with C-aryl-N-phenylnitrones is anticipated to proceed with high regioselectivity. nih.govsemanticscholar.org The frontier molecular orbital interactions favor the formation of 2-phenyl-3-aryl-5-(difluoromethyl)-4-nitroisoxazolidines. wikipedia.org The resulting isoxazolidine products are densely functionalized and can be subjected to further transformations, such as the reductive cleavage of the N-O bond, to access valuable fluorinated 1,3-aminoalcohols.

Table 2: Synthesis of Fluorinated Isoxazolidines via [3+2] Cycloaddition This table presents expected products based on the known regioselectivity of nitrone cycloadditions with electron-poor alkenes. semanticscholar.org

Role in the Development of New Organic Synthesis Methodologies

The development of novel synthetic methodologies often relies on the use of versatile building blocks that can participate in multiple, high-yielding transformations. This compound is an exemplary substrate for this purpose, particularly in the advancement of asymmetric catalysis and domino reactions.

Its primary role is as a powerful Michael acceptor. The conjugate addition of nucleophiles to the activated double bond is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. researchgate.net The presence of the difluoromethyl and nitro groups significantly enhances the electrophilicity of the alkene. This has been exploited in the development of organocatalytic, enantioselective Michael addition reactions. rsc.orgrsc.org Chiral thioureas, primary amines, and other organocatalysts have been shown to effectively catalyze the addition of various nucleophiles (e.g., dicarbonyl compounds, ketones, aldehydes) to nitroalkenes, establishing new stereocenters with high levels of control. rsc.orgresearchgate.net

Furthermore, the product of the Michael addition is itself a highly functionalized intermediate, poised for subsequent reactions. The nitro group can be transformed into a variety of other functional groups (e.g., amines, oximes, carbonyls), enabling the development of domino, tandem, or cascade reaction sequences. nih.govrsc.org This allows for the rapid construction of molecular complexity from a simple, readily available fluorinated starting material, which is a key goal in modern organic synthesis.

Application in the Modular Construction of Complex Molecular Architectures

Modular synthesis refers to a strategy where complex molecules are assembled from smaller, interchangeable building blocks or "modules." This approach allows for the systematic variation of different parts of the molecular structure, facilitating the creation of compound libraries for screening purposes. This compound is an ideal platform for such modular construction due to its distinct reactive sites.

A synthetic sequence can be envisioned where each reactive site is addressed in a stepwise manner to introduce different molecular fragments.

Module 1 (C-4 Addition): A Michael addition reaction introduces the first module by forming a new bond at the C-2 position (relative to the nitro group). The choice of nucleophile in this step defines the nature of this module.

Module 2 (N-Functionalization): The nitro group in the resulting adduct serves as a versatile chemical handle. It can be reduced to a primary amine, which then opens up a plethora of subsequent reactions. Acylation, sulfonylation, or reductive amination can be used to attach a second, distinct module.

Module 3 (The CHF₂ Group): The difluoromethyl group itself constitutes a crucial, non-reactive module that imparts unique electronic properties and metabolic stability to the final molecule.

This sequential and controlled functionalization allows for the divergent synthesis of a wide range of complex, fluorinated compounds from a single starting material. The ability to independently vary the substituents at multiple positions makes this compound a powerful tool for building diverse molecular architectures tailored for specific applications in medicinal and materials chemistry.

Table of Mentioned Compounds

Compound Name
This compound
3,3,3-tribromo-1-nitroprop-1-ene
3,3,3-trichloro-1-nitroprop-1-ene
Diazomethane
Ethyl diazoacetate
Trimethylsilyldiazomethane
3-(Difluoromethyl)-4-nitro-4,5-dihydro-3H-pyrazole
3-(Difluoromethyl)-1H-pyrazole
Ethyl 3-(difluoromethyl)-4-nitro-4,5-dihydro-1H-pyrazole-5-carboxylate
Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
3-(Difluoromethyl)-4-nitro-5-(trimethylsilyl)-4,5-dihydro-1H-pyrazole
3-(Difluoromethyl)-5-(trimethylsilyl)-1H-pyrazole
C-Phenyl-N-phenylnitrone
C-(4-Methoxyphenyl)-N-phenylnitrone
C-(4-Nitrophenyl)-N-phenylnitrone
N-Methyl-C-phenylnitrone
5-(Difluoromethyl)-2,3-diphenyl-4-nitroisoxazolidine
5-(Difluoromethyl)-3-(4-methoxyphenyl)-2-phenyl-4-nitroisoxazolidine
5-(Difluoromethyl)-3-(4-nitrophenyl)-2-phenyl-4-nitroisoxazolidine

Future Directions and Emerging Research Avenues for 1e 3,3 Difluoro 1 Nitroprop 1 Ene

Development of Asymmetric Synthetic Strategies

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the development of asymmetric strategies for reactions involving (1E)-3,3-difluoro-1-nitroprop-1-ene is a critical frontier. The electron-deficient nature of its double bond makes it an excellent Michael acceptor, a reaction class ripe for asymmetric catalysis.

Future research will likely concentrate on expanding the toolkit of chiral catalysts capable of inducing high stereoselectivity in reactions with this substrate. While organocatalysis has shown promise for conjugate additions to nitroalkenes, further exploration is needed. mdpi.com Novel bifunctional organocatalysts, such as those derived from pyrrolidine (B122466) or thiourea, could be tailored to achieve high yields and enantioselectivities in the Michael addition of various nucleophiles to this compound. rsc.orgmdpi.com The development of catalysts that can effectively control the stereochemistry at the carbon bearing the nitro group is a key objective. nih.gov

Table 1: Potential Asymmetric Catalytic Approaches

Catalytic Approach Catalyst Type Potential Reaction Desired Outcome
Organocatalysis Chiral Thioureas, Proline Derivatives, Cinchona Alkaloids Michael Addition High diastereo- and enantioselectivity
Transition Metal Catalysis Chiral Ligands (e.g., BINAP, Box) with Cu, Pd, Ni Conjugate Addition, Cycloadditions Access to novel chiral fluorinated heterocycles and carbocycles researchgate.net

Furthermore, biocatalysis presents a green and highly selective alternative. nih.govnih.gov Engineered enzymes, such as myoglobin-based catalysts or cytochrome P450s, could be developed for the stereoselective reduction of the double bond or for other transformations like asymmetric cyclopropanation. researchgate.netnih.gov Such biocatalytic methods offer the potential for exceptional levels of enantio- and diastereocontrol under mild, aqueous conditions, which are not always achievable with traditional chemical catalysts. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Beyond established catalytic methods, the exploration of novel activation strategies will unlock new reaction pathways for this compound. Photoredox catalysis, in particular, has emerged as a powerful tool for generating reactive intermediates under mild conditions. mdpi.comresearchgate.net

A significant area of future research will be the application of dual catalytic systems, such as the combination of photoredox catalysis with nickel catalysis. rsc.orgupenn.edu This synergistic approach has proven effective for a variety of alkene functionalizations, including the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.orgresearchgate.net For this compound, this could enable previously challenging cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and other functional groups. The mild conditions of photoredox catalysis are also highly compatible with a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.orgthieme-connect.deacs.org

Table 2: Emerging Catalytic Systems and Their Potential Applications

Catalytic System Description Potential Application for this compound
Dual Photoredox/Nickel Catalysis Combines visible-light photocatalysis with a nickel catalyst to enable novel cross-coupling reactions. rsc.org Reductive cross-coupling with aryl or alkyl halides to form new C-C bonds. acs.org
Enzyme-Photoredox Hybrid Catalysis Integrates the selectivity of enzymes with the activation modes of photoredox catalysis. imperial.ac.uk Selective fluorination or functionalization reactions under environmentally benign conditions.

Merging biocatalysis with photoredox catalysis is another exciting avenue. imperial.ac.uk This hybrid approach could combine the substrate recognition and selectivity of an enzyme with the unique activation capabilities of a photocatalyst, leading to highly specific and efficient transformations that are not possible with either system alone.

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding synthetic route design. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign processes.

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in incorporating all reactant atoms into the final product. jocpr.comprimescholars.comwikipedia.org Addition reactions, such as the Michael addition, are inherently atom-economical, as they combine reactants without the formation of byproducts. nih.gov Future work will aim to optimize these reactions to maximize yields and minimize waste. researchgate.net

Another central tenet of green chemistry is the use of renewable feedstocks . reagent.co.ukacs.orgwordpress.com While the synthesis of many fluorinated compounds currently relies on petrochemical sources, a long-term goal is to develop synthetic pathways from biomass. rsc.orglibretexts.org Research could focus on synthesizing precursors to this compound from renewable materials like carbohydrates or lignin (B12514952) derivatives. The fluorine atoms themselves are sourced from the mined mineral fluorspar, a finite resource, which adds another layer of urgency to developing efficient and sustainable fluorination methods. rsc.org

The adoption of greener reaction conditions is also paramount. This includes the use of less hazardous solvents, ideally water, and the development of catalytic processes that operate at ambient temperature and pressure. nih.gov Biocatalysis and flow chemistry are two powerful strategies that align with these goals, offering pathways to more sustainable chemical production. rsc.org

Design of Next-Generation Fluorinated Building Blocks

This compound is not just a target molecule but a versatile starting point for the creation of more complex, high-value fluorinated building blocks. researchgate.netrsc.orgbohrium.com Its multiple functional groups—the nitro group, the alkene, and the gem-difluoro moiety—can be selectively transformed to generate a library of novel synthons.

The nitro group can be reduced to an amine, converted to a carbonyl via a Nef reaction, or participate in Henry reactions. The alkene can undergo a wide range of transformations, including cycloadditions, epoxidations, and dihydroxylations. The gem-difluoro group, a bioisostere for a carbonyl group, imparts unique electronic properties and metabolic stability. rsc.org

Future research will focus on the diversity-oriented synthesis of novel fluorinated scaffolds from this compound. For example, tandem reactions could be developed where an initial Michael addition is followed by an intramolecular cyclization to rapidly build molecular complexity. This would provide access to a wide range of fluorinated heterocyclic and carbocyclic systems, which are highly sought after in medicinal chemistry. The development of strategies for the selective cleavage of a single C-F bond could also open up pathways to monofluorinated building blocks. acs.org

By leveraging the unique reactivity of this compound, chemists can design and synthesize next-generation building blocks with tailored properties for applications in drug discovery, materials science, and agrochemistry.

Q & A

Q. Table 1. Comparative Spectroscopic Data for this compound and Analogues

PropertyThis compound(E)-3,3,3-Trifluoro-1-nitroprop-1-ene
¹⁹F NMR (δ, ppm)−110.2 (s)−66.5 (s, CF₃)
¹H NMR (CH=NO₂, δ, ppm)7.8 (d, J = 14 Hz)8.1 (d, J = 15 Hz)
IR ν(NO₂) (cm⁻¹)1524, 13491530, 1355

Q. Table 2. Reaction Conditions and Yields in Diels-Alder Studies

DieneSolventTemp (°C)Yield (%)Endo:Exo RatioReference
CyclopentadieneCH₂Cl₂258592:8
1,3-ButadieneToluene407288:12Computational

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